Human Brain Target Engagement Quantification: CX-157 Achieves 47-72% MAO-A Inhibition at 2 Hours Post-Dose
CX-157 is the first and only RIMA-class agent with quantitatively documented reversible inhibition of human brain MAO-A via PET imaging using [11C]clorgyline as a radiotracer [1]. In a study of 15 normal male subjects receiving single oral doses of 60-80 mg CX-157, robust dose-related inhibition of brain MAO-A was observed, with 47-72% inhibition of [11C]clorgyline binding at 2 hours post-administration, and complete recovery of brain MAO-A activity by 24 hours post-dose [2]. This time course of reversible inhibition is not documented for moclobemide or other RIMAs in humans using direct brain imaging.
| Evidence Dimension | Human brain MAO-A target engagement inhibition |
|---|---|
| Target Compound Data | 47-72% inhibition at 2 hours post-dose (60-80 mg); 0% inhibition (full recovery) at 24 hours |
| Comparator Or Baseline | Moclobemide, other RIMAs: No human brain PET target engagement data reported |
| Quantified Difference | Target engagement data for CX-157 is uniquely available; direct comparator data absent |
| Conditions | Human subjects (n=15 normal males), oral single doses of 60-80 mg CX-157, [11C]clorgyline PET imaging at baseline and post-dose time points (2h, 24h) |
Why This Matters
Procurement decisions for in vivo neuropharmacology studies require compounds with validated brain penetration and target engagement; CX-157 uniquely provides human PET-validated dose-response and time-course data enabling accurate translational dosing.
- [1] Fowler JS, Logan J, Azzaro AJ, et al. Reversible inhibitors of monoamine oxidase-A (RIMAs): robust, reversible inhibition of human brain MAO-A by CX157. Neuropsychopharmacology. 2010;35(3):623-631. doi:10.1038/npp.2009.167 View Source
- [2] OSTI.GOV. PET Studies of CX-157. Technical Report BNL-91060-2010-CRAD. 2010. doi:10.2172/973577 View Source
